molecular formula C9H6ClNO2S B3032057 3-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione CAS No. 1013-68-9

3-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B3032057
CAS RN: 1013-68-9
M. Wt: 227.67 g/mol
InChI Key: ZUKHMYVMHSQCEL-UHFFFAOYSA-N
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Description

The compound "3-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione" is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves the reaction of thioureas with chloroacetyl chloride, as described in one study where the reaction products were exclusively thiazolidine-2,4-diones, not thiohydantoins as previously reported . The reaction conditions typically include a polyethylene glycol (PEG-400) medium and K2CO3 as a base or catalyst at elevated temperatures. This method could potentially be applied to synthesize the compound of interest by using a 3-chlorophenyl-substituted thiourea.

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . For instance, a related compound with a 4-chlorophenyl group was found to crystallize in the orthorhombic space group with a dihedral angle between the phenyl and thiazolidine rings of 8.62°, indicating a nearly planar structure . These studies provide insights into the possible conformation and geometry of the 3-chlorophenyl derivative.

Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions, including condensation with formylphenyl acetates to produce chlorophenylthiosemicarbazone hybrids . These reactions are crucial for creating compounds with enhanced biological activities. The chlorophenyl group in the compound of interest may also participate in similar reactions, potentially leading to new derivatives with varied biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives have been explored through experimental and theoretical methods. Quantum chemical calculations, such as density functional theory (DFT), have been used to predict the electronic properties, including bond lengths, angles, and molecular electrostatic potential maps . These studies suggest that thiazolidine-2,4-dione derivatives can exhibit significant hyperpolarizability, indicating their potential as non-linear optical (NLO) materials . The presence of a chlorophenyl group may influence these properties, affecting the compound's reactivity and polarity.

Relevant Case Studies

Several studies have highlighted the biological activities of thiazolidine-2,4-dione derivatives. For example, chlorophenylthiosemicarbazone hybrids have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria . Another derivative was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, indicating its potential as an anticancer agent . These case studies underscore the importance of thiazolidine-2,4-dione derivatives in drug discovery and development.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

  • The derivative 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has shown promising results in inhibiting breast cancer cell growth, particularly in human breast adenocarcinoma cell lines, and possesses anti-inflammatory properties as well (Uwabagira & Sarojini, 2019).
  • Novel 5-benzylidenethiazolidine-2,4-dione derivatives have demonstrated significant inhibitory effects on the production of nitric oxide and prostaglandin E(2), suggesting a role in the treatment of inflammatory diseases (Ma et al., 2011).

Antimicrobial Applications

  • Thiazolidine-2,4-dione and its derivatives have been explored for their antibacterial activities against various bacterial strains, including Staphylococcus aureus, Proteus vulgaris, and Candida albicans, indicating their potential as antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Antioxidant Properties

  • Some derivatives of thiazolidine-2,4-dione have been evaluated for their antioxidant properties, specifically their ability to scavenge superoxide anions and the DPPH free radical, which could be relevant in oxidative stress-related conditions (Bozdağ‐Dündar, Çoban, Ceylan-Ünlüsoy, & Ertan, 2009).

Potential in Drug Development

  • The structure and synthesis of thiazolidine-2,4-dione derivatives have been extensively studied, leading to the development of potential drug-like small molecules with varied applications in pharmacology (Holota, Yushyn, Gzella, & Lesyk, 2022).

Safety And Hazards

The safety and hazards associated with “3-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione” would depend on its specific properties. Similar compounds can be hazardous and may cause skin burns, eye damage, respiratory irritation, and allergic skin reactions .

Future Directions

The future directions for research on “3-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione” would likely involve further exploration of its synthesis, properties, and potential applications. Similar compounds are often studied for their potential uses in medicinal chemistry .

properties

IUPAC Name

3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKHMYVMHSQCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313439
Record name 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1,3-thiazolidine-2,4-dione

CAS RN

1013-68-9
Record name NSC270115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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